Fluoromalononitrile
Description
Fluoromalononitrile (C₃FN₂) is a specialized organofluorine compound characterized by a central carbon atom bonded to two cyano groups (-CN) and one fluorine atom. Its synthesis, as detailed in , involves the dehydration of fluoromalonamide using phosphorus pentoxide (P₄O₁₀), overcoming challenges associated with halogen-exchange routes . The compound exhibits unique electronic properties due to the interplay between the electron-withdrawing fluorine atom and the π-conjugative effects of the cyano groups, making it a subject of interest in organic synthesis and materials science .
Properties
Molecular Formula |
C3HFN2 |
|---|---|
Molecular Weight |
84.05 g/mol |
IUPAC Name |
2-fluoropropanedinitrile |
InChI |
InChI=1S/C3HFN2/c4-3(1-5)2-6/h3H |
InChI Key |
WSCWPJNYTYPDJY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C#N)F |
Synonyms |
fluoromalononitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogous Malononitrile Derivatives
Malononitrile derivatives vary significantly based on substituents attached to the central carbon. Below is a comparative analysis of Fluoromalononitrile with structurally related compounds:
Key Compounds and Their Substituents
| Compound | Substituents | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Fluoromalononitrile | F | C₃FN₂ | 94.04 | High electronegativity; planar geometry |
| Bromomalononitrile | Br | C₃BrN₂ | 144.96 | Larger halogen atom; lower electronegativity |
| 2-(4-Nitrobenzylidene)malononitrile | 4-Nitrobenzylidene | C₁₀H₅N₃O₂ | 199.17 | Extended conjugation; nitro group enhances electron deficiency |
| 2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile | Chloro-methoxyphenyl-furan | C₁₇H₁₀ClN₃O₂ | 331.73 | Bulky aromatic substituents; heterocyclic integration |
Electronic Effects
- Fluoromalononitrile: The fluorine atom induces strong electron-withdrawing effects, enhancing the electrophilicity of the nitrile groups. This property facilitates reactions with nucleophiles, such as in cycloadditions or polymerizations .
- Nitro-Substituted Derivatives: The nitro group in 2-(4-Nitrobenzylidene)malononitrile creates a highly electron-deficient core, suitable for charge-transfer complexes or explosives research .
Comparison with Other Derivatives
- Aromatic Derivatives: Compounds like 2-(4-Nitrobenzylidene)malononitrile are formed via condensation reactions between malononitrile and nitrobenzaldehyde derivatives .
Reactivity Trends
- Fluoromalononitrile: Enhanced electrophilicity due to fluorine makes it reactive in nucleophilic substitutions and cyclization reactions. Potential applications include fluorinated polymer precursors or agrochemicals .
- Bromomalononitrile: Less reactive than fluorine analogs but useful in pharmaceutical intermediates (e.g., API synthesis) due to bromine’s leaving-group ability .
- Nitro-Substituted Derivatives : Applications in explosives research or as intermediates in dyes due to nitro group stability and electron deficiency .
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